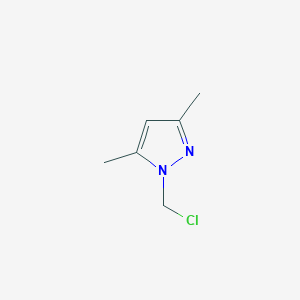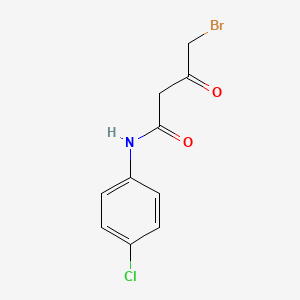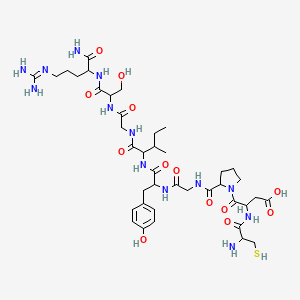
3-((2,4-Dichlorophenylthio)Methyl)Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3-[(2,4-dichlorophenyl)thio]methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- typically involves the reaction of benzoic acid derivatives with 2,4-dichlorophenyl thiol. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the benzoic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or nickel can facilitate the reaction under milder conditions, reducing the overall energy consumption and improving the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes involved in cell wall synthesis or inflammatory response.
Comparaison Avec Des Composés Similaires
Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- can be compared with other similar compounds such as:
Benzoic acid, 3-[[(2-chlorophenyl)thio]methyl]-: This compound has a similar structure but with a single chlorine atom, which may result in different chemical reactivity and biological activity.
Benzoic acid, 3-[[(2,4-difluorophenyl)thio]methyl]-: The presence of fluorine atoms can significantly alter the compound’s properties, including its stability and interaction with biological targets.
Benzoic acid, 3-[[(2,4-dimethylphenyl)thio]methyl]-: The methyl groups can affect the compound’s hydrophobicity and its ability to penetrate biological membranes.
The uniqueness of Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
793727-94-3 |
|---|---|
Formule moléculaire |
C14H10Cl2O2S |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
3-[(2,4-dichlorophenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H10Cl2O2S/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |
Clé InChI |
IVIUREYWLIBJBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12117798.png)







![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)


